molecular formula C26H34N4O B14301673 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL CAS No. 113258-25-6

11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL

Cat. No.: B14301673
CAS No.: 113258-25-6
M. Wt: 418.6 g/mol
InChI Key: HXUKMDUHROARIM-UHFFFAOYSA-N
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Description

11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL is a complex organic compound characterized by the presence of a triazine ring substituted with diphenyl groups and an amino-undecanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The diphenyl groups are introduced via substitution reactions, followed by the attachment of the amino-undecanol chain through nucleophilic substitution or similar reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL involves its interaction with specific molecular targets and pathways. The triazine ring and diphenyl groups can interact with enzymes, receptors, or other biomolecules, modulating their activity. The amino-undecanol chain may facilitate the compound’s solubility and cellular uptake, enhancing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL stands out due to its unique combination of a triazine ring, diphenyl groups, and an amino-undecanol chain. This combination imparts specific chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

113258-25-6

Molecular Formula

C26H34N4O

Molecular Weight

418.6 g/mol

IUPAC Name

11-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]undecan-1-ol

InChI

InChI=1S/C26H34N4O/c31-21-15-7-5-3-1-2-4-6-14-20-27-26-28-24(22-16-10-8-11-17-22)25(29-30-26)23-18-12-9-13-19-23/h8-13,16-19,31H,1-7,14-15,20-21H2,(H,27,28,30)

InChI Key

HXUKMDUHROARIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)NCCCCCCCCCCCO)C3=CC=CC=C3

Origin of Product

United States

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